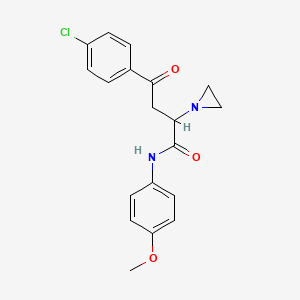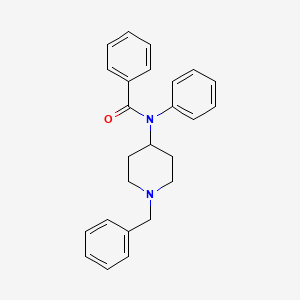
N,N-Dimethyl-N-(oxiranylmethyl)oxiranemethanaminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N-(oxiranylmethyl)oxiranemethanaminium chloride is a chemical compound with the molecular formula C8H16NO2.Cl and a molecular weight of 193.671 . This compound is known for its unique structure, which includes two oxirane (epoxide) rings and a quaternary ammonium group. It is used in various scientific and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-(oxiranylmethyl)oxiranemethanaminium chloride typically involves the reaction of N,N-dimethylaminoethanol with epichlorohydrin. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of N,N-dimethylaminoethanol with epichlorohydrin: This step forms the intermediate compound, which contains the oxirane ring.
Quaternization: The intermediate is then treated with a suitable quaternizing agent, such as methyl chloride, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N-(oxiranylmethyl)oxiranemethanaminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The oxirane rings can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different products.
Ring-Opening Reactions: The epoxide rings can be opened under acidic or basic conditions, resulting in the formation of diols or other functional groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Acidic or Basic Conditions: Ring-opening reactions can be carried out using acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, ring-opening reactions with water or alcohols can lead to the formation of diols or hydroxy ethers .
Scientific Research Applications
N,N-Dimethyl-N-(oxiranylmethyl)oxiranemethanaminium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium compounds and epoxide-containing molecules.
Biology: The compound is used in biochemical studies to investigate the reactivity of epoxide rings and their interactions with biological molecules.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N-(oxiranylmethyl)oxiranemethanaminium chloride involves the reactivity of its oxirane rings and quaternary ammonium group. The oxirane rings can undergo nucleophilic attack, leading to ring-opening reactions that form new functional groups. The quaternary ammonium group can interact with negatively charged molecules, facilitating various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-N-(2-oxiranylmethyl)oxiranemethanaminium chloride: A similar compound with a slightly different structure.
N,N-Dimethyl-N-(oxiranylmethyl)ethanaminium chloride: Another related compound with a different alkyl chain length.
Uniqueness
N,N-Dimethyl-N-(oxiranylmethyl)oxiranemethanaminium chloride is unique due to its dual oxirane rings and quaternary ammonium group, which provide distinct reactivity and functional properties. This makes it particularly useful in various scientific and industrial applications .
Properties
CAS No. |
73466-59-8 |
|---|---|
Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.67 g/mol |
IUPAC Name |
dimethyl-bis(oxiran-2-ylmethyl)azanium;chloride |
InChI |
InChI=1S/C8H16NO2.ClH/c1-9(2,3-7-5-10-7)4-8-6-11-8;/h7-8H,3-6H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
GWVJSKLKNFZZGS-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CC1CO1)CC2CO2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















